1-(3-Chlorophenyl)-3-hydroxy-1-propanone
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Overview
Description
1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- is a chemical compound with the molecular formula C9H9ClO2 It is also known by other names such as 3-Chloropropiophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- often involves large-scale batch or continuous processes. These methods may utilize similar reaction conditions as laboratory-scale synthesis but are optimized for efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
1-Propanone, 1-(3-chlorophenyl)-3-hydroxy- can be compared with other similar compounds such as:
3-Chloromethcathinone: A synthetic cathinone with stimulant properties.
3-Chloropropiophenone: Another chlorinated propiophenone with different functional groups.
Properties
CAS No. |
1279090-55-9 |
---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,11H,4-5H2 |
InChI Key |
SCCDLVLMOKFVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCO |
Origin of Product |
United States |
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